An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Hydroxymethyl)pyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physicochemical Data
While extensive experimental data for 6-(Hydroxymethyl)pyrimidin-4-ol is not widely available in the public domain, the fundamental molecular properties have been established. The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |
| Molecular Weight | 126.12 g/mol | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |
| Purity | ≥95% | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |
| Storage Temperature | 0°C | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of key physicochemical properties of pyrimidine derivatives like 6-(Hydroxymethyl)pyrimidin-4-ol. These methodologies are based on established practices for heterocyclic compounds.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in pharmaceutical formulations and biological assays.
Methodology: Shake-Flask Method
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Solvent Selection: A range of relevant solvents should be tested, including water, buffers at various physiological pH values (e.g., pH 2.0, 7.4), and organic solvents such as ethanol and DMSO.
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer. The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or those with multiple ionizable groups, specialized software can be used to analyze the titration curve and determine the pKa value(s).
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Standard Selection: A series of reference compounds with known logP values that span the expected range of the test compound are selected.
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Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: The retention times of the reference compounds are measured under isocratic elution conditions. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
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Sample Analysis: The retention time of 6-(Hydroxymethyl)pyrimidin-4-ol is measured under the same chromatographic conditions.
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logP Calculation: The logP value of the test compound is then interpolated from the calibration curve using its measured retention factor.
Logical Relationships of Physicochemical Properties
The physicochemical properties of a compound are interconnected and collectively influence its behavior in both chemical and biological systems. The following diagram illustrates the logical flow and relationship between these core properties.
Caption: Interrelationship of core physicochemical properties.
